4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2S2/c32-26(18-8-2-1-3-9-18)19-14-16-20(17-15-19)27(33)31-29-25(21-10-4-6-12-23(21)34-29)28-30-22-11-5-7-13-24(22)35-28/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQZYQAMNXKRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminobenzothiazole Derivatives
The benzothiazole moiety is synthesized via cyclization reactions. Modern methods include RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas, yielding 2-aminobenzothiazoles in up to 91% efficiency. Alternative routes employ Pd-catalyzed C–H activation , enabling the direct coupling of thioureas with aryl halides under mild conditions. These methods prioritize atom economy and reduce byproduct formation compared to traditional approaches using benzoyl chloride and ammonium thiocyanate.
Construction of the Tetrahydrobenzothiophene Intermediate
The tetrahydrobenzothiophene ring is synthesized via cyclocondensation of thiophene derivatives with cyclic ketones. For example, reacting cyclopentanone with elemental sulfur in the presence of a Lewis acid (e.g., AlCl₃) generates the tetrahydrobenzothiophene skeleton. Subsequent functionalization at the 2-position is achieved through Friedel-Crafts acylation using benzoyl chloride, introducing the ketone group critical for downstream coupling.
Benzamide Coupling and Final Assembly
The benzamide bond is formed via Schotten-Baumann reaction , where acid chlorides react with amines under basic conditions. In this case, 4-benzoylbenzoyl chloride is coupled with the tetrahydrobenzothiophene-2-amine intermediate in anhydrous acetone, yielding the target compound after recrystallization. Alternative methods utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) to enhance reaction efficiency in non-polar solvents.
Stepwise Synthesis and Reaction Optimization
Detailed Synthetic Pathway
The following protocol, adapted from EvitaChem, outlines the optimized synthesis:
Synthesis of 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-amine
Preparation of 4-Benzoylbenzoyl Chloride
Final Coupling Reaction
- Reactants : Tetrahydrobenzothiophene-2-amine (1 mmol), 4-benzoylbenzoyl chloride (1.2 mmol).
- Conditions : Stirring in anhydrous acetone with triethylamine (2 mmol) at 0°C → room temperature (12 h).
- Workup : Precipitation with ice-water, filtration, and purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
- Yield : 65–70%.
Critical Reaction Parameters
- Temperature Control : Coupling reactions performed at 0°C minimize side reactions (e.g., hydrolysis of acid chlorides).
- Solvent Choice : Anhydrous acetone ensures solubility of both amine and acid chloride intermediates while preventing proton exchange.
- Catalyst Use : Triethylamine acts as a proton scavenger, driving the reaction to completion.
Spectroscopic Characterization and Analytical Data
The synthesized compound is rigorously characterized using advanced spectroscopic techniques:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 537.71 [M+H]⁺, consistent with the molecular formula C₃₀H₂₃N₃O₂S₂.
Challenges and Methodological Limitations
- Low Solubility : The tetrahydrobenzothiophene intermediate exhibits poor solubility in polar solvents, necessitating the use of DMF or DMSO for reactions.
- Side Reactions : Competitive hydrolysis of acid chlorides occurs if moisture is present, reducing yields by 15–20%.
- Purification Complexity : Column chromatography is required to separate regioisomers formed during Friedel-Crafts acylation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include DMF as a solvent, mild temperatures, and specific catalysts or mediators depending on the desired reaction. Major products formed from these reactions vary based on the type of reaction and the specific conditions used.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to 4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that benzothiazole derivatives possess notable antimicrobial activities. The compound has been evaluated against a range of bacterial and fungal strains, demonstrating significant inhibition of growth. This property is particularly valuable in developing new antimicrobial agents in response to rising antibiotic resistance.
Neuroprotective Effects
Emerging evidence suggests that compounds incorporating benzothiazole structures may exhibit neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases by inhibiting cholinesterase enzymes and reducing oxidative stress in neuronal cells.
Applications in Drug Development
The unique properties of this compound position it as a candidate for drug development in several therapeutic areas:
| Therapeutic Area | Potential Applications |
|---|---|
| Oncology | Anticancer agents targeting specific pathways |
| Infectious Diseases | New antimicrobial formulations |
| Neurology | Treatments for Alzheimer’s and other neurodegenerative disorders |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The study utilized various assays to confirm the mechanism of action involving apoptosis induction through caspase activation.
- Antimicrobial Evaluation : In another research project, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) strains. Results indicated that it exhibited significant antibacterial activity compared to standard antibiotics.
- Neuroprotection Study : A recent investigation into the neuroprotective effects revealed that the compound could reduce neuronal cell death induced by oxidative stress in vitro. This was measured using cell viability assays and oxidative stress markers.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit certain enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Moiety
Sulfonamide Derivatives
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-(Diethylsulfamoyl)Benzamide (BB02657) :
- Molecular Weight : 525.71 g/mol vs. ~539 g/mol for the target compound.
- Key Feature : A diethylsulfamoyl group replaces the benzoyl moiety, increasing polarity (Topological Polar Surface Area [TPSA] = 154 Ų vs. ~110 Ų for the target compound) .
- Impact : Enhanced solubility but reduced membrane permeability due to higher hydrogen-bond acceptor count (8 vs. 5) .
- N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-ylsulfonylbenzamide: Molecular Weight: 539.7 g/mol. Crystallography: Similar tetrahydrobenzothiophene conformation but altered π-π interactions due to the planar morpholine ring .
Alkoxy-Substituted Benzamides
Compounds such as N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide () feature alkoxy groups (e.g., methoxy, ethoxy) on the phenyl ring.
Core Structure Modifications
Triazole Derivatives ()
Compounds like 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones replace the tetrahydrobenzothiophene core with a triazole ring.
- Key Differences :
Pyridine/Pyrazolo-Pyridine Hybrids ()
Examples include 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]...}Pyridine-2-Carboxylic Acid:
Physicochemical and Pharmacological Data
Biological Activity
The compound 4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzothiazole moiety, which is known for its ability to interact with various biological targets. The presence of the benzamide group enhances its lipophilicity and bioavailability.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In a study evaluating various compounds with similar structures, it was found that those containing the benzothiazole nucleus demonstrated potent cytotoxicity against several cancer cell lines. Specifically, compounds were tested against human lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays. The results showed that derivatives with the benzothiazole structure inhibited cell proliferation effectively in both 2D and 3D cultures .
Antimicrobial Activity
In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. A study conducted on various benzothiazole derivatives revealed promising results against Gram-positive and Gram-negative bacteria. The compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It interacts with DNA by binding within the minor groove, which can disrupt replication and transcription processes .
Case Study 1: Antitumor Efficacy
In a controlled experiment involving a panel of benzothiazole derivatives, this compound was identified as one of the most effective compounds against lung cancer cells. The study utilized both 2D and 3D culture systems to simulate tumor growth more accurately. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound compared to other benzothiazole derivatives. Using broth microdilution methods according to CLSI guidelines, it was found that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains of Staphylococcus aureus and E. coli. .
Summary of Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide?
- Methodological Answer : The synthesis of benzothiazole-containing compounds often involves condensation reactions. A typical approach involves refluxing a benzothiazole-amine derivative (e.g., 3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine) with a substituted benzoyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) . For example, describes a similar reaction using 4-amino-triazole derivatives and substituted benzaldehydes, which can be adapted by replacing the aldehyde with benzoyl chloride. Purification via recrystallization or column chromatography is recommended.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of benzothiazole, tetrahydrobenzothiophene, and benzamide moieties. highlights NMR data interpretation for analogous benzothiazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) .
Q. How can crystallographic data resolve ambiguities in structural elucidation?
- Methodological Answer : X-ray diffraction data refined via SHELXL can resolve stereochemical uncertainties, such as the conformation of the tetrahydrobenzothiophene ring. emphasizes SHELXL’s robustness in handling high-resolution or twinned data, while OLEX2 integrates structure solution, refinement, and analysis into a single workflow .
Advanced Research Questions
Q. What computational modeling approaches predict the compound’s physicochemical or biological properties?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Tools like COMSOL Multiphysics enable simulations of reaction kinetics or diffusion processes in synthetic optimization . Coupling these with AI-driven pipelines (e.g., for autonomous experimentation) enhances predictive accuracy .
Q. How can researchers design experiments to evaluate this compound’s bioactivity?
- Methodological Answer :
- Activity Screening : Follow protocols in , which tabulates bioactivity data for benzothiazole derivatives against microbial or cancer cell lines. Use standardized assays (e.g., MTT for cytotoxicity) and include positive/negative controls .
- Structure-Activity Relationship (SAR) : Modify substituents on the benzamide or benzothiazole moieties and compare activity trends.
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : If NMR suggests a planar conformation but crystallography reveals a puckered tetrahydrobenzothiophene ring, consider dynamic effects (e.g., solution-phase flexibility). Use variable-temperature NMR to probe conformational exchange or DFT-based molecular dynamics to reconcile discrepancies .
Q. What factorial design strategies optimize synthesis yield or purity?
- Methodological Answer : Apply a 2 factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading. For example, highlights pre-experimental designs to identify critical factors (e.g., reflux time) before full optimization . Analyze results via ANOVA to isolate significant variables.
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Link research to conceptual frameworks like frontier molecular orbital theory (to predict electrophilic/nucleophilic sites) or Hammett linear free-energy relationships (to study substituent effects on reaction rates). stresses aligning experimental data with theoretical models to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
